1-(5-Isopropylpyridin-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(5-propan-2-ylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-4-5-10(8(3)12)11-6-9/h4-8,12H,1-3H3 |
InChI Key |
SDJKBPSOTMLIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C(C)O |
Origin of Product |
United States |
Preparation Methods
Alkylation and Substitution Route
A common approach starts from 2-halopyridine derivatives that are selectively substituted at the 5-position with an isopropyl group, followed by nucleophilic addition or reduction to install the ethan-1-ol side chain.
- Starting with 5-isopropyl-2-halopyridine, a nucleophilic substitution or metal-catalyzed coupling introduces the ethan-1-ol substituent at the 2-position.
- The reaction conditions typically involve polar aprotic solvents (e.g., dimethyl sulfoxide or N,N-dimethylacetamide), bases (potassium carbonate), and copper or palladium catalysts under inert atmosphere.
- The intermediate halopyridine is reacted with suitable nucleophiles such as hydroxyalkylamines or Grignard reagents to form the alcohol.
Reduction of 2-Acetyl-5-isopropylpyridine
Another well-documented method involves the synthesis of 2-acetyl-5-isopropylpyridine followed by stereoselective reduction to the corresponding secondary alcohol.
- Preparation of 2-acetyl-5-isopropylpyridine via Friedel-Crafts acylation or palladium-catalyzed coupling.
- Reduction of the ketone group using hydride reagents such as sodium borohydride or lithium aluminum hydride under controlled temperature conditions.
- Purification by column chromatography yields the desired this compound.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Acylation/Coupling | Pd catalyst, boric acid, K3PO4, 80°C | Formation of 2-acetyl intermediate |
| Reduction | NaBH4 or LiAlH4, 0°C to RT | Stereoselective conversion to alcohol |
| Purification | Silica gel chromatography | Ethyl acetate/petroleum ether eluent |
Cyanopyridine Intermediate Route
A more complex multi-step synthesis involves:
- Conversion of 5-isopropylpyridine to a cyanopyridine intermediate via cyanation reactions.
- Subsequent Grignard addition of methylmagnesium bromide to the nitrile group to form an imine intermediate.
- Hydrolysis and reduction steps to yield the ethan-1-ol derivative.
This method is advantageous for enantioselective synthesis and allows for fine-tuning of stereochemistry.
Research Findings and Data Summary
| Method | Yield (%) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of halopyridine | 70-85 | CuI, L-proline, K2CO3, DMSO, 90°C, inert atmosphere | High yield, straightforward | Requires halopyridine precursor |
| Reduction of acetylpyridine | 60-80 | NaBH4/LiAlH4, low temp, silica gel purification | High stereoselectivity | Sensitive to over-reduction |
| Cyanopyridine intermediate | 35-50 | Pd catalyst, Zn(CN)2, Grignard reagent, silica gel | Allows chiral control | Multi-step, moderate yield |
Experimental Notes and Considerations
- Catalysts and ligands: Copper(I) iodide and palladium complexes are frequently used to facilitate coupling and cyanation reactions.
- Solvent choice: Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylacetamide enhance reaction rates and yields.
- Temperature control: Many steps require precise temperature regulation (0°C to 90°C) to avoid side reactions.
- Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is standard for isolating pure compounds.
- Atmosphere: Nitrogen or inert gas atmosphere is essential to prevent oxidation and moisture interference.
Chemical Reactions Analysis
Types of Reactions
1-(5-Isopropylpyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 1-(5-Isopropylpyridin-2-yl)ethanone or 1-(5-Isopropylpyridin-2-yl)ethanal.
Reduction: The major product is 1-(5-Isopropylpyridin-2-yl)ethane.
Substitution: The major products depend on the substituent introduced, such as 1-(5-Isopropylpyridin-2-yl)ethyl chloride or 1-(5-Isopropylpyridin-2-yl)ethylamine.
Scientific Research Applications
1-(5-Isopropylpyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(5-Isopropylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Pyridin-2-yl vs. Pyridin-3-yl vs. Pyridin-4-yl Derivatives
Key differences arise from the position of the ethanol group on the pyridine ring (Table 1). For example:
- 1-(Pyridin-2-yl)ethan-1-ol: The ethanol group at the 2-position leads to distinct NMR shifts due to conjugation with the nitrogen atom. The methyl group (CH₃) resonates at δ = 1.46 ppm, while the hydroxyl proton appears at δ = 4.13 ppm .
- 1-(Pyridin-3-yl)ethan-1-ol : The 3-position disrupts conjugation, shifting the hydroxyl proton to δ = 4.86 ppm and aromatic protons to δ = 7.27–8.42 ppm .
- 1-(Pyridin-4-yl)ethan-1-ol: The para-substituted ethanol group results in symmetrical aromatic proton splitting, with shifts at δ = 7.27 ppm (doublet) and δ = 8.42 ppm (doublet) .
The 5-isopropyl group in the target compound would likely deshield adjacent aromatic protons due to its electron-donating inductive effect, causing downfield shifts compared to unsubstituted analogs.
Substituent Effects: Isopropyl vs. Hydrogen at the 5-Position
The isopropyl group introduces steric hindrance and alters electronic density. For example:
- Steric Effects : Bulkier substituents reduce rotational freedom and may hinder crystallization or intermolecular interactions.
Heterocyclic Analogs: Pyridine vs. Thiophene and Furan Derivatives
Replacing the pyridine ring with thiophene or furan significantly alters electronic properties (Table 1):
- 1-(Thiophen-3-yl)ethan-1-ol : The sulfur atom’s electronegativity reduces aromatic proton shielding, with shifts at δ = 7.28–7.35 ppm .
- 1-(Furan-2-yl)ethan-1-ol : The oxygen atom’s electron-withdrawing effect shifts the hydroxyl proton to δ = 2.62 ppm and aromatic protons to δ = 6.35–7.45 ppm .
Pyridine derivatives generally exhibit higher polarity and basicity compared to thiophene or furan analogs, impacting solubility and reactivity in synthetic pathways.
Research Findings and Data Tables
Table 1: Comparative NMR Data and Molecular Properties of Selected Compounds
Key Trends:
- NMR Shifts : Pyridine derivatives exhibit downfield aromatic proton shifts compared to furan/thiophene analogs due to nitrogen’s electronegativity.
- Yields : Thiophene derivatives show higher yields (90%) in synthesis, likely due to sulfur’s stabilizing effects during reaction optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
